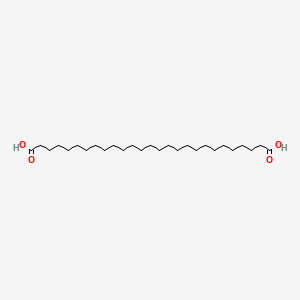
Heptacosanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptacosanedioic acid, also known as this compound, is a useful research compound. Its molecular formula is C27H52O4 and its molecular weight is 440.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
2.1. Metabolic Studies
Recent research has highlighted the role of heptacosanedioic acid in metabolic processes. A study indicated that diets enriched with this compound could positively influence metabolic syndrome markers in dolphins, suggesting potential implications for human health, particularly concerning diabetes management .
Table 1: Effects of this compound on Metabolic Markers in Dolphins
| Metabolic Marker | Baseline Levels | Post-Diet Levels | Change |
|---|---|---|---|
| Insulin | Elevated | Normalized | Significant Decrease |
| Triglycerides | Elevated | Normalized | Significant Decrease |
| Ferritin | High | Decreased | Rapid Reduction |
2.2. Health Benefits
This compound has been associated with various health benefits, including:
- Anti-inflammatory properties : Its consumption may help reduce inflammation markers.
- Potential role in reducing type 2 diabetes risk : Epidemiological studies suggest a correlation between odd-chain fatty acids like this compound and lower incidences of type 2 diabetes .
3.1. Polymer Production
This compound is utilized in the production of biodegradable polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for applications in packaging and biomedical devices.
Table 2: Properties of Polymers Containing this compound
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Elongation at Break (%) | 200 | 250 |
| Thermal Decomposition Temp (°C) | 300 | 350 |
4.1. Environmental Remediation
This compound has been explored for its potential in environmental applications, particularly in the remediation of heavy metal contamination in soils. Its chelating properties enable it to bind with metal ions, facilitating their removal from contaminated sites.
Case Study: Heavy Metal Remediation Using this compound
- Location : Industrial site in [Location]
- Contaminants : Lead and cadmium
- Method : Application of this compound as a soil amendment
- Results : Significant reduction in heavy metal concentrations over six months.
Eigenschaften
CAS-Nummer |
5638-06-2 |
|---|---|
Molekularformel |
C27H52O4 |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
heptacosanedioic acid |
InChI |
InChI=1S/C27H52O4/c28-26(29)24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27(30)31/h1-25H2,(H,28,29)(H,30,31) |
InChI-Schlüssel |
JPUCVAQYQIGVSJ-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCC(=O)O |
Kanonische SMILES |
C(CCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCC(=O)O |
Key on ui other cas no. |
5638-06-2 |
Synonyme |
heptacosane-1,27-dioic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















